molecular formula C25H50O2 B12659390 Tridecyl laurate CAS No. 36665-67-5

Tridecyl laurate

Cat. No.: B12659390
CAS No.: 36665-67-5
M. Wt: 382.7 g/mol
InChI Key: INJZMNQWJIWOEA-UHFFFAOYSA-N
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Description

Tridecyl laurate (CAS 36665-67-5), also known as tridecyl dodecanoate, is a fatty acid ester with the molecular formula C 25 H 50 O 2 and a molecular weight of 382.67 g/mol . This compound is characterized by a high LogP value of 10.4, indicating significant hydrophobicity . In research settings, this compound is utilized in analytical chemistry as a standard. It can be separated and analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry applications) . As a laurate ester, it is of interest in lipid metabolism studies. Lauric acid and its derivatives are investigated for their role in biological processes, such as their interactions with immune signaling pathways like the TLR-4 receptor . Esters of this nature are also relevant in the development and characterization of vesicular drug delivery systems, such as rigid and elastic vesicles, where their interactions with bilayer components can influence the system's properties . This product is designated "For Research Use Only" (RUO). It is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals, and it must not be used as a starting material for the synthesis of products for human or veterinary administration. RUO status means this product has not been manufactured or tested under Good Manufacturing Practices (GMP) guidelines required for therapeutic or diagnostic applications .

Properties

CAS No.

36665-67-5

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

tridecyl dodecanoate

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

INJZMNQWJIWOEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

Chemical Synthesis and Reaction Mechanisms of Tridecyl Laurate

Esterification Pathways for Tridecyl Laurate Synthesis

The formation of this compound involves the reaction of the carboxyl group of lauric acid with the hydroxyl group of tridecyl alcohol, resulting in an ester linkage and the elimination of a water molecule. The two principal methods to achieve this are Fischer esterification, a classic acid-catalyzed chemical process, and enzymatic esterification, which utilizes biocatalysts like lipases.

Fischer Esterification Principles and Mechanisms

Fischer esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.edu This reversible reaction is a cornerstone of organic synthesis for creating esters like this compound from their corresponding carboxylic acid and alcohol precursors. organic-chemistry.org

The mechanism of Fischer esterification involves several equilibrium steps. The process is initiated by the protonation of the carbonyl oxygen of lauric acid by a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. cerritos.edu

The alcohol, in this case, tridecyl alcohol, then acts as a nucleophile, attacking the activated carbonyl carbon. cerritos.edu This leads to the formation of a tetrahedral intermediate. organic-chemistry.org Following the attack by the alcohol, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com The elimination of water from the tetrahedral intermediate results in a protonated ester. Finally, deprotonation of this species by a base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, this compound. cerritos.edu

CH₃(CH₂)₁₀COOH + CH₃(CH₂)₁₂OH ⇌ CH₃(CH₂)₁₀COOCH₂(CH₂)₁₁CH₃ + H₂O
(Lauric Acid + Tridecyl Alcohol ⇌ this compound + Water)

Fischer esterification is a reversible process, and the position of the equilibrium dictates the final yield of the ester. masterorganicchemistry.com To achieve a high conversion of reactants to this compound, the equilibrium must be shifted towards the products. This is often accomplished by applying Le Chatelier's Principle in two primary ways:

Use of Excess Reagent: Employing a large excess of one of the reactants, typically the more economical or easily removable one (in many industrial settings, the alcohol), drives the reaction forward. cerritos.edumasterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to acid can significantly improve the ester yield. For instance, in the esterification of acetic acid with ethanol, using a 10-fold excess of alcohol can increase the yield to 97%. masterorganicchemistry.com

Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will shift the equilibrium to favor the formation of the ester. organic-chemistry.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. organic-chemistry.orgathabascau.ca The acids used as catalysts, like concentrated sulfuric acid, also act as dehydrating agents, further assisting in driving the reaction to completion. athabascau.ca

The table below illustrates the effect of reactant molar ratio on ester yield in a typical Fischer esterification reaction.

Reactant Molar Ratio (Alcohol:Acid)Equilibrium Ester Yield (%)
1:165
10:197
100:199

Data based on the esterification of acetic acid and ethanol, demonstrating the principle of using excess reagent. masterorganicchemistry.com

Steric hindrance plays a crucial role in the rate of Fischer esterification. athabascau.ca The bulky nature of the reactants can impede the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon of the carboxylic acid. In the synthesis of this compound, both lauric acid (a C12 fatty acid) and tridecyl alcohol (a C13 primary alcohol) are relatively long-chain molecules. While primary alcohols are generally efficient reactants in Fischer esterification, the length of the alkyl chains can have a moderate effect on the reaction rate. researchgate.net

Generally, the reactivity of alcohols in Fischer esterification follows the order: primary > secondary > tertiary. Tertiary alcohols often fail to undergo esterification due to significant steric hindrance. rug.nl While tridecyl alcohol is a primary alcohol, its long alkyl chain contributes to greater steric bulk compared to short-chain alcohols, which can result in slower reaction rates. researchgate.net

Enzymatic Esterification and Transesterification

An increasingly popular and environmentally friendly alternative to chemical synthesis is the use of enzymes as catalysts. usm.my Lipases and other esterases are widely employed for the synthesis of esters like this compound, offering high selectivity and milder reaction conditions. researchgate.net

Lipases (triacylglycerol hydrolases) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: esterification. nih.gov This ability is harnessed for the synthesis of "wax esters," which are esters of long-chain fatty acids and long-chain alcohols, a category that includes this compound. nih.gov

Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. pan.olsztyn.pl One of the most commonly used and efficient lipases for ester synthesis is from Candida antarctica, often available commercially as Novozym 435. nih.govnih.gov

The enzymatic synthesis of long-chain esters can be optimized by controlling various parameters, including temperature, enzyme loading, and the molar ratio of substrates. High yields, often exceeding 90%, can be achieved under optimized conditions. nih.govresearchgate.net For instance, the synthesis of cetyl octanoate, a wax ester, reached a 98% yield using Novozym 435. nih.gov

The kinetic mechanism of lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acyl donor (lauric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the acyl acceptor (tridecyl alcohol) to form the ester and regenerate the free enzyme. researchgate.netresearchgate.net

Transesterification is another enzymatic route where an existing ester reacts with an alcohol to form a new ester. For the synthesis of this compound, this could involve the reaction of a simple ester of lauric acid (e.g., methyl laurate) with tridecyl alcohol, catalyzed by a lipase (B570770). nih.govresearchgate.net This method can be advantageous as it avoids the production of water, which can sometimes complicate the reaction equilibrium in direct esterification. nih.gov For example, the transesterification of methyl laurate with decaglycerol (B1678983) using Novozym 435 achieved an 84.4% conversion. researchgate.net

The table below presents typical optimized conditions for the enzymatic synthesis of wax esters, analogous to this compound.

Enzyme SourceSubstratesTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme LoadingReaction TimeConversion/Yield (%)
Novozym 435 (Candida antarctica)Fatty acids from Crambe oil and Alcohols from Camelina oilNot SpecifiedStoichiometricNot Specified4-6 h≥95
Fermase CALB™ 10000Capric acid and Cetyl alcohol501:33%80 min91.9
Novozym 435 (Candida antarctica)Cetyl alcohol and Octanoic acid551:235%3.75 h97

Data from studies on the synthesis of various long-chain wax esters, demonstrating typical conditions and high yields achievable with lipase catalysis. nih.govnih.govresearchgate.net

Optimization of Enzymatic Reaction Conditions (e.g., Catalyst Concentration, Substrate Molar Ratios)

The enzymatic synthesis of long-chain esters, such as this compound, is a focal point of research due to its specificity and operation under mild conditions. The optimization of reaction parameters, particularly catalyst concentration and the molar ratio of substrates (lauric acid and tridecanol), is critical for maximizing ester yield and reaction efficiency.

Catalyst Concentration: The amount of enzyme, typically a lipase, directly influences the rate of esterification. An increase in catalyst concentration generally leads to a higher conversion rate up to a certain point. For instance, in the synthesis of wax esters, increasing the immobilized lipase amount from 10% to 15% (by weight of oil) resulted in a significant rise in ester conversion, achieving a maximum of 91% after 12 hours. However, beyond an optimal concentration, the increase in yield may become less significant or even plateau. This can be due to mass transfer limitations, where the substrates have difficulty accessing the active sites of the enzyme, especially if the enzyme molecules agglomerate. Excessive amounts of the biocatalyst can also unnecessarily increase production costs.

Substrate Molar Ratios: The molar ratio of the acyl donor (lauric acid) to the alcohol (tridecanol) is a key determinant of equilibrium conversion in esterification. While a stoichiometric ratio of 1:1 is theoretically required, an excess of one of the substrates, usually the alcohol, is often employed to shift the equilibrium towards the product side. In the synthesis of oleyl oleate, a 1:1 molar ratio of oleic acid to oleyl alcohol was found to be optimal. researchgate.netrasayanjournal.co.in However, in other systems, different ratios have proven more effective. For example, in the enzymatic glycerolysis of palm kernel olein, an excess of glycerol (B35011) was found to inhibit enzyme activity due to its polar nature stripping essential water from the immobilized enzyme. The optimal ratio must be determined empirically for each specific system, balancing the need to drive the reaction forward with potential substrate inhibition effects.

The following table summarizes optimal conditions found in studies of similar long-chain ester syntheses, providing a reference for the synthesis of this compound.

Ester ProductCatalystOptimal Catalyst ConcentrationOptimal Substrate Molar Ratio (Acid:Alcohol)Max. Conversion/Yield (%)Reference
Oleyl PalmitateNovozyme lipase100 mg-80 nih.gov
Wax Esters (from palm oil)Lipozyme1.5% (w/v)1:3 (Palm Oil:Oleyl Alcohol)78-83 ucoz.com
Oleyl OleateNaHSO49.9 wt%1:196.8 researchgate.netrasayanjournal.co.in
Citronellol (B86348) LaurateNovozym 4352.11% (w/w)1:4.2 (Lauric Acid:Citronellol)96.43 sci-hub.se
Sonochemical Enhancement in Ester Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a significant method for intensifying ester synthesis processes. biointerfaceresearch.commdpi.com The primary physical phenomenon responsible for sonochemical effects is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. mdpi.com This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces and microjets.

In the context of enzymatic esterification, ultrasound can enhance the reaction in several ways:

Enzyme Activation: Low-intensity ultrasound can induce conformational changes in the enzyme structure, potentially exposing more active sites and increasing catalytic activity. nih.gov However, it is crucial to control the ultrasound power and duration, as excessive energy can lead to enzyme denaturation and inactivation. researchgate.net

Reduced Reaction Time: The combination of enhanced mass transfer and potential enzyme activation leads to a significant reduction in the time required to reach equilibrium. For example, the ultrasound-assisted synthesis of citronellol laurate achieved 96.43% conversion in just 40 minutes. sci-hub.se Similarly, studies on ethyl laurate synthesis showed that ultrasound drastically shortened the reaction time compared to conventional mechanical stirring. researchgate.net

Research on the synthesis of various fatty acid esters, including laurate esters, has demonstrated the benefits of this technique. biointerfaceresearch.comresearchgate.net The optimal conditions, such as ultrasonic power, frequency, and duty cycle, must be carefully determined for each specific reaction to maximize the yield and avoid enzyme deactivation. sci-hub.senih.gov

Catalytic and Non-Catalytic Esterification Strategies

Homogeneous Catalysis (e.g., Brønsted Acidic Ionic Liquids, Zn(II) Salts)

Homogeneous catalysis for the synthesis of this compound involves catalysts that are in the same phase as the reactants, typically a liquid phase. This approach often leads to high catalytic activity due to the excellent accessibility of catalytic sites.

Brønsted Acidic Ionic Liquids (BAILs): Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. BAILs are a specific class of ILs that possess a Brønsted acidic proton, often incorporated as a sulfonic acid (-SO3H) group tethered to the cation. nih.govacs.org These compounds are effective catalysts for Fischer esterification. nih.gov Their catalytic activity is related to their acidity; stronger Brønsted acidity generally leads to higher reaction rates. researchgate.netbit.edu.cn

The key advantages of using BAILs include:

High Catalytic Activity: They can effectively replace conventional mineral acids like sulfuric acid. researchgate.net

Low Volatility and Corrosivity: Unlike traditional acid catalysts, ILs have negligible vapor pressure and are often less corrosive. researchgate.net

Tunable Properties: The acidity and solubility of BAILs can be modified by changing their cationic and anionic structures. researchgate.net

Zn(II) Salts: Simple zinc(II) salts, such as ZnCl₂, Zn(OAc)₂, and ZnO, have been shown to be effective homogeneous catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. nih.govacs.org The catalytic activity is influenced by the nature of the counter-anion. Salts with poorly coordinating anions (like perchlorate) or those with basic Brønsted anions (like oxide or acetate) are particularly effective. nih.govacs.org The mechanism involves the coordination of the zinc ion, which acts as a Lewis acid, to the carbonyl oxygen of the fatty acid, thereby activating it for nucleophilic attack by the alcohol. An advantage of using certain zinc salts like zinc oxide or carbonate is the potential for catalyst recovery; at the end of the reaction, the catalyst can precipitate as a zinc carboxylate, which can be recovered and reused. nih.gov

Heterogeneous Catalysis for Ester Production

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach is highly advantageous for industrial processes due to the ease of separating the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling. psu.edu

For the production of wax esters like this compound, various solid acid catalysts are employed. These include:

Sulfonated Carbons: Materials like SO3H-carbon, derived from the incomplete carbonization and sulfonation of organic matter (e.g., glycerol), have proven to be highly efficient catalysts. sid.ir They offer excellent conversion and selectivity in the solvent-free esterification of long-chain fatty acids and alcohols. sid.ir

Acidic Salts: Simple, solid acidic salts such as sodium bisulfate (NaHSO₄) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄) can effectively catalyze the esterification of long-chain fatty acids. researchgate.netrasayanjournal.co.in NaHSO₄, in particular, has shown high activity, acting as both a catalyst and a desiccant to remove the water produced during the reaction, thereby driving the equilibrium towards the ester. rasayanjournal.co.in

Metal-Organic Frameworks (MOFs): Novel composite catalysts, such as phosphotungstic acid embedded in a zirconium-based MOF (UiO-66), have been developed for the esterification of lauric acid. nih.gov These materials combine high surface area and structural stability with strong acidity, leading to high catalytic activity. nih.gov

Optimized conditions for heterogeneous catalysis often involve elevated temperatures (e.g., 90-130°C) and specific catalyst loadings to achieve high yields, often exceeding 95%. researchgate.netrasayanjournal.co.insid.ir

Chemical Reactivity and Transformation Studies of this compound

Hydrolytic Mechanisms of Esters (e.g., Base-Catalyzed Hydrolysis)

The hydrolysis of an ester is the reverse of esterification, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is a particularly important and widely studied reaction. ucoz.comwikipedia.org

The mechanism for the base-catalyzed hydrolysis of this compound (saponification) proceeds through a bimolecular acyl-oxygen cleavage pathway (designated as BAC2) and involves the following steps: ucoz.comucalgary.ca

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate, where the carbonyl oxygen gains a negative charge. ucalgary.cayoutube.comlibretexts.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the bond to the alkoxy group (-O-tridecyl) is cleaved, expelling the tridecyloxide ion (CH₃(CH₂)₁₂O⁻) as the leaving group. ucalgary.cayoutube.com

Proton Transfer: The tridecyloxide ion is a strong base and rapidly deprotonates the newly formed lauric acid. This final, fast acid-base step produces tridecanol (B155529) and the laurate carboxylate anion. ucalgary.calibretexts.org This step renders the reaction essentially irreversible. chemistrysteps.com

Reduction Reactions and Pathways

The reduction of esters like this compound primarily yields alcohols. This transformation can be achieved through two main pathways: catalytic hydrogenation and reduction using metal hydrides. The process involves the cleavage of the ester bond (C-O) adjacent to the carbonyl group.

Catalytic Hydrogenation: This industrial-scale method involves reacting the ester with hydrogen gas (H₂) under high pressure and temperature in the presence of a metal catalyst. mdpi.com For long-chain fatty acid esters, copper-based catalysts, such as copper chromite, are traditionally employed. mdpi.com The reaction proceeds by splitting the ester into its two constituent alcohol components. In the case of this compound (tridecyl dodecanoate), catalytic hydrogenation would yield lauryl alcohol (dodecanol) and tridecyl alcohol (tridecanol).

Recent advancements have focused on developing more environmentally friendly and efficient chromium-free catalysts, including bimetallic systems like Ni-Sn and Ru-based catalysts, which can facilitate the hydrogenation of fatty acids and their esters under milder conditions. researchgate.netscispace.com The choice of catalyst and reaction conditions can influence the selectivity of the reaction, with some catalysts favoring the production of alcohols, while others may lead to further reduction to alkanes (hydrodeoxygenation). mdpi.com

Metal Hydride Reduction: For laboratory-scale synthesis, metal hydrides are powerful and effective reducing agents for esters. numberanalytics.com Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reagent that readily reduces esters to primary alcohols. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group (tridecyloxide in this case) to form an intermediate aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol (lauryl alcohol). The displaced tridecyl alcohol is liberated during the aqueous workup step. libretexts.org

Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com

Reduction MethodReagents/CatalystProductsTypical Conditions
Catalytic Hydrogenation H₂ / Copper ChromiteLauryl Alcohol, Tridecyl AlcoholHigh Temperature (250-350°C), High Pressure (10-30 MPa)
Metal Hydride Reduction 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O (workup)Lauryl Alcohol, Tridecyl AlcoholAnhydrous Ether or THF

Oxidative Stability and Autoxidation Phenomena

Oxidative stability is a critical parameter that determines the shelf-life and performance of esters. This compound, being a saturated ester, exhibits high oxidative stability compared to its unsaturated counterparts. mdpi.com Oxidation, particularly autoxidation, is a slow degradation process initiated by the reaction with atmospheric oxygen. wikipedia.org

Autoxidation Mechanism: Autoxidation proceeds via a free-radical chain reaction, which is generally described by three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: This step involves the formation of initial free radicals. In saturated esters, this typically requires an energy input, such as heat or light, to abstract a hydrogen atom from a carbon atom in the alkyl chain, forming an alkyl radical (R•).

Propagation: The alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another ester molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

For saturated esters, the abstraction of a hydrogen atom is less favorable than from the allylic positions present in unsaturated esters, which explains their greater stability. researchgate.net Studies on similar saturated esters have shown that oxidative attack can occur at various positions along the carbon chain, with a preference towards the center of the molecule. researchgate.net

Measurement of Oxidative Stability: The oxidative stability of an ester is quantified by measuring its resistance to oxidation under controlled conditions.

Rancimat Test: This accelerated aging test measures the "induction period" of an oil or ester. The sample is heated while air is passed through it, and the volatile acidic byproducts of oxidation are collected in water, whose conductivity is continuously measured. The induction period is the time taken until a rapid increase in conductivity occurs, indicating the onset of significant oxidation. kemitek.orgazom.com Saturated esters are expected to have a significantly longer induction period than unsaturated esters.

Peroxide Value (PV): This value measures the concentration of primary oxidation products (peroxides and hydroperoxides). It is a useful indicator for the initial stages of oxidation. researchgate.net

Anisidine Value (AV): This test quantifies the secondary oxidation products, mainly aldehydes, which are formed from the decomposition of hydroperoxides and contribute to rancid odors and flavors. researchgate.net

The primary products of the autoxidation of aliphatic esters are hydroperoxides. These can further decompose to form a variety of secondary products, including keto-esters, hydroxy-esters, and eventually cleave to form the parent carboxylic acid (lauric acid) and alcohol (tridecanol), along with shorter-chain aldehydes and acids. best-research.eunih.gov

ParameterMeasured AspectSignificance
Induction Period (Rancimat) Time until rapid oxidation onsetOverall oxidative stability
Peroxide Value (PV) Primary oxidation products (Hydroperoxides)Initial stages of oxidation
Anisidine Value (AV) Secondary oxidation products (Aldehydes)Later stages of oxidation, rancidity

Quantum Chemical Investigations of this compound Molecular Structure and Properties

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and properties of molecules with high accuracy. For this compound, these methods can predict its geometry, conformational preferences, spectroscopic characteristics, and reactivity.

Electronic Structure Theory Applications (e.g., Density Functional Theory, Ab Initio Methods)

The electronic structure of this compound can be investigated using various quantum chemical methods, with Density Functional Theory (DFT) and Ab Initio methods being the most prominent. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, albeit at a greater computational expense.

These methods are applied to calculate fundamental electronic properties of long-chain esters, which are analogous to this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. For saturated esters, the HOMO is typically localized on the ester group, specifically the non-bonding orbitals of the oxygen atoms, while the LUMO is often the antibonding π* orbital of the carbonyl group.

A DFT study on synthetic esters with varying chain lengths demonstrated that the molecular properties, including bond lengths and ionization potential, are influenced by external electric fields. researchgate.net For long-chain molecules, a sharp decrease in ionization potential was observed under high electric fields, which can be a critical factor in their application as insulating oils. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Model Long-Chain Ester *

PropertyCalculated ValueMethod
HOMO Energy-7.2 eVB3LYP/6-31G(d)
LUMO Energy1.5 eVB3LYP/6-31G(d)
HOMO-LUMO Gap8.7 eVB3LYP/6-31G(d)
Dipole Moment1.9 DB3LYP/6-31G(d)

Data is illustrative for a generic long-chain saturated ester and not specific to this compound due to the absence of published data for this exact molecule.

Conformational Analysis and Flexibility Studies

Due to the presence of numerous single bonds in its tridecyl and laurate chains, this compound can adopt a vast number of conformations. Conformational analysis aims to identify the low-energy structures, or conformers, that the molecule is most likely to adopt. This is crucial as the conformation of a molecule dictates its physical properties and biological activity.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed for conformational analysis. acs.orgacs.orgresearchgate.net MM methods, using force fields like AMBER or OPLS, are computationally efficient for exploring the vast conformational space of large molecules. nih.govresearchgate.netuiuc.edu These searches can identify a set of low-energy conformers, which can then be further analyzed using more accurate QM methods to refine their geometries and relative energies. youtube.comrowansci.comrowansci.comuci.edumcmaster.ca

For long-chain esters, the extended, all-trans conformation of the alkyl chains is generally the lowest in energy in the gas phase. nih.govimperial.ac.uk However, in condensed phases, intermolecular interactions can lead to the stabilization of more folded or bent conformations. The flexibility of the ester group itself also plays a role, with the cis (or Z) conformation around the C-O bond being significantly more stable than the trans (or E) conformation. acs.orgacs.orgresearchgate.net

Table 2: Relative Energies of Different Conformations of a Model Long-Chain Ester *

ConformationRelative Energy (kcal/mol)Method
All-trans alkyl chains, cis ester0.00B3LYP/6-311++G
Gauche defect in alkyl chain0.5 - 0.8B3LYP/6-311++G
Trans ester> 4.0B3LYP/6-311++G**

Data is illustrative for a generic long-chain saturated ester and not specific to this compound. acs.orgacs.orgresearchgate.net

Spectroscopic Property Prediction (e.g., Infrared and Nuclear Magnetic Resonance)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, the prediction of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in its characterization and the understanding of its molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. dtic.mil By calculating the second derivatives of the energy with respect to the atomic positions, a harmonic vibrational analysis can be performed. The resulting frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental spectra. dtic.mil For long-chain esters, the most characteristic IR absorption band is the strong C=O stretching vibration, typically observed around 1740 cm⁻¹. aip.orgresearchgate.net Computational studies on fatty acid esters have shown that the position and shape of this band are sensitive to the molecule's conformation and its intermolecular interactions. aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. QM methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. mdpi.com For this compound, predicting the NMR spectra would involve calculating the chemical shifts for each of its conformers and then averaging them based on their Boltzmann populations to obtain the experimentally observable spectrum.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for a Model Ester Fragment *

Spectroscopic FeaturePredicted ValueMethod
C=O Stretch (IR)~1750 cm⁻¹ (scaled)B3LYP/6-31G(d)
¹³C Chemical Shift (C=O)~170 ppmGIAO-B3LYP/6-311+G(2d,p)
¹H Chemical Shift (α-CH₂)~2.3 ppmGIAO-B3LYP/6-311+G(2d,p)

Data is illustrative for a generic ester fragment and not specific to this compound. mdpi.com

Solvation Effects and Intermolecular Interactions

The properties and behavior of this compound are significantly influenced by its environment. Solvation models are used to account for the effects of a solvent on the molecule's structure, energetics, and properties. These models can be broadly categorized as implicit and explicit. biomolmd.orgnih.govnih.govwikipedia.orgacs.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a nonpolar molecule like this compound, which is soluble in nonpolar solvents, an implicit model with a low dielectric constant would be appropriate.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding (though not relevant for this compound in a nonpolar solvent) and van der Waals forces.

Intermolecular interactions between this compound molecules are dominated by van der Waals forces, specifically London dispersion forces, due to the long alkyl chains. These interactions are crucial for understanding the bulk properties of the substance, such as its viscosity and boiling point. Computational methods can be used to calculate the interaction energies between molecules, providing insight into the strength of these forces. researchgate.netacs.orgnih.govmdpi.comyoutube.com

Assessment of Methodological Accuracy and Basis Set Convergence

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology, including the level of theory (e.g., DFT functional) and the basis set. For molecules like this compound, it is important to assess the performance of different methods to ensure reliable predictions.

Choice of DFT Functional: Numerous DFT functionals are available, each with its strengths and weaknesses. For long-chain molecules where dispersion forces are significant, functionals that include empirical dispersion corrections (e.g., B3LYP-D3) are often necessary to achieve accurate results. researchgate.netnih.gov Benchmarking studies are often performed by comparing the calculated properties with high-level Ab Initio calculations or experimental data for smaller, related molecules. researchgate.netnih.govnih.govacs.orgarxiv.org

Basis Set Convergence: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but are computationally more expensive. It is essential to ensure that the calculated properties are converged with respect to the basis set size. This is typically done by performing calculations with a series of increasingly larger basis sets (e.g., 6-31G(d), 6-311+G(d,p), aug-cc-pVTZ) until the calculated property of interest no longer changes significantly. For large molecules, a balance must be struck between accuracy and computational feasibility.

Molecular Dynamics Simulations for this compound Systems

While quantum chemical methods provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.govresearchgate.netresearchgate.netnih.govmdpi.combiorxiv.org This approach is ideal for investigating the bulk properties and dynamic processes of this compound in its liquid state.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a molecular mechanics force field. nih.govresearchgate.netuiuc.edu The choice of force field is critical for the accuracy of the simulation. Force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM are commonly used for organic molecules and include parameters for esters. nih.gov

For this compound, MD simulations can be used to study a range of properties, including:

Liquid Structure: The arrangement of molecules in the liquid phase can be characterized by calculating radial distribution functions (RDFs). The RDF for the center of mass of the molecules would reveal the average distance between neighboring molecules.

Thermodynamic Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from the simulation trajectory and compared with experimental data. researchgate.net

Dynamic Processes: MD simulations can provide insights into the dynamics of the this compound molecules, such as their rotational and translational motion, and the conformational changes of the flexible alkyl chains.

A study on palm oil-based esters used MD simulations to investigate their self-assembly into micelles, demonstrating the utility of this technique for understanding the behavior of long-chain esters in solution. nih.gov Another study on ester lubricants employed shear dynamics simulations to evaluate their performance under extreme pressure conditions. mdpi.com

Table 4: Representative Parameters in a Molecular Mechanics Force Field for an Ester *

Interaction TypeFunctional FormTypical Parameters
Bond Stretching½ kb(r - r₀)²kb (force constant), r₀ (equilibrium bond length)
Angle Bending½ kθ(θ - θ₀)²kθ (force constant), θ₀ (equilibrium angle)
TorsionalΣ Vn/2 [1 + cos(nφ - γ)]Vn (barrier height), n (periodicity), γ (phase angle)
Non-bonded (van der Waals)4ε [(σ/r)¹² - (σ/r)⁶]ε (well depth), σ (collision diameter)
Non-bonded (Electrostatic)qiqj / (4πε₀rij)qi, qj (partial atomic charges)

This table provides a general overview of the components of a typical force field. Specific parameter values are highly dependent on the particular force field and the atom types involved. uiuc.edu

Advanced Analytical Methodologies for Tridecyl Laurate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the molecular structure of compounds like tridecyl laurate by observing the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. upi.edu For this compound, the FTIR spectrum provides a unique fingerprint, confirming the presence of its key ester functionality and long alkyl chains.

The most prominent absorption band in the FTIR spectrum of this compound is the ester carbonyl (C=O) stretching vibration. This strong peak is typically observed in the region of 1735-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester group, which appear in the 1150-1250 cm⁻¹ range. The long alkyl chains of both the lauryl and tridecyl components give rise to strong, sharp peaks corresponding to C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of a broad O-H stretching band (around 3300 cm⁻¹) would confirm the complete esterification of the lauric acid.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Alkyl (CH₂, CH₃)C-H Stretch2850 - 2960Strong, Sharp
Ester (C=O)C=O Stretch1735 - 1750Strong
Alkyl (CH₂)C-H Bend (Scissoring)~1465Medium
Ester (C-O)C-O Stretch1150 - 1250Strong
Table 1. Characteristic FTIR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic arrangement within a molecule. researchgate.net It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different proton environments in the molecule. The protons on the α-carbon of the tridecyl alcohol portion (next to the ester oxygen, -O-CH₂ -) would appear as a triplet at approximately 4.0-4.2 ppm. The protons on the α-carbon of the lauric acid portion (-CH₂ -C=O) would be observed as a triplet around 2.2-2.4 ppm. The numerous methylene (-CH₂-) protons of the long alkyl chains would form a large, complex multiplet in the 1.2-1.6 ppm region. Finally, the terminal methyl (-CH₃) protons from both the lauryl and tridecyl chains would appear as triplets around 0.8-0.9 ppm.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂-R4.0 - 4.2Triplet2H
-CH₂-C=O2.2 - 2.4Triplet2H
-(CH₂)n- (Chain)1.2 - 1.6Multiplet~38H
-CH₃ (Laurate & Tridecyl)0.8 - 0.9Triplet6H
Table 2. Predicted ¹H NMR Data for this compound.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing around 173-175 ppm. The carbon of the tridecyl chain attached to the ester oxygen (-O-C H₂-) would resonate at approximately 64-66 ppm. The α-carbon of the laurate chain (-C H₂-C=O) would be found around 34-36 ppm. The internal methylene carbons of the alkyl chains would produce a series of signals in the 22-32 ppm range, while the terminal methyl carbons would appear most upfield, around 14 ppm.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-C=O (Ester Carbonyl)173 - 175
-O-CH₂-R64 - 66
-CH₂-C=O34 - 36
-(CH₂)n- (Chain Carbons)22 - 32
-CH₃ (Terminal Methyl)~14
Table 3. Predicted ¹³C NMR Data for this compound.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying its concentration. nih.gov For a non-polar compound like this ester, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water.

This compound, being highly non-polar, would be strongly retained by the stationary phase and would elute at a specific retention time under defined conditions (flow rate, mobile phase composition, and temperature). Purity analysis is conducted by monitoring the eluent with a suitable detector, often a UV detector (if the analyte has a chromophore) or, more universally for compounds like esters, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The purity is typically calculated from the relative area of the main peak in the chromatogram. Any impurities, such as unreacted lauric acid or tridecyl alcohol, would have different polarities and thus different retention times, appearing as separate peaks.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or Gradient of Acetonitrile/Water
Flow Rate1.0 mL/min
DetectorEvaporative Light Scattering Detector (ELSD)
Column Temperature30 - 40 °C
Table 4. Representative HPLC Parameters for this compound Analysis.

Thermal Analysis Techniques

Thermal analysis measures the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com DSC is highly effective for studying thermal transitions such as melting, crystallization, and glass transitions. youtube.com

When analyzing this compound, a DSC scan would reveal its melting behavior. As the sample is heated at a constant rate, an endothermic event (a peak on the DSC thermogram) will occur at the melting point, representing the energy absorbed by the substance to transition from a solid to a liquid state. The temperature at the peak of this endotherm is taken as the melting point (Tm), and the area under the peak is proportional to the heat of fusion (ΔHfus). The sharpness of the melting peak can also provide an indication of the sample's purity; pure crystalline compounds typically exhibit sharp melting peaks.

Thermal EventType of TransitionExpected Observation
Melting (Tm)EndothermicPeak on the thermogram during heating
Crystallization (Tc)ExothermicPeak on the thermogram during cooling
Table 5. Thermal Transitions of this compound Studied by DSC.

Other Advanced Analytical Chemistry Techniques for Compound Characterization

Beyond the standard spectroscopic and chromatographic methods, other advanced techniques can be employed for a more in-depth characterization of this compound.

X-ray Crystallography: If a single crystal of this compound can be grown, X-ray crystallography can provide the definitive three-dimensional molecular structure.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, boiling point, and thermal stability of this compound.

Rheological Studies: For applications where the flow properties are important, such as in cosmetics, rheological measurements can provide valuable information on the viscosity and viscoelastic behavior of this compound.

Biodegradation and Environmental Fate of Tridecyl Laurate

Enzymatic Degradation Pathways of Esters

The primary mechanism for the environmental breakdown of esters such as tridecyl laurate is through enzymatic hydrolysis. This process is mediated by a class of enzymes known as esterases, which are ubiquitous in microbial populations.

Esterases, particularly lipases and cutinases, are key players in the hydrolysis of ester bonds. Lipases are highly efficient at breaking down water-insoluble esters with long-chain fatty acids, a category that includes this compound. Cutinases, on the other hand, are adept at degrading both soluble and insoluble esters, including those found in the protective cutin polymer of plants. These enzymes catalyze the cleavage of the ester linkage in this compound, yielding tridecyl alcohol and lauric acid as primary products. These products can then be further assimilated by microorganisms and enter central metabolic pathways.

Both individual microorganisms and complex microbial communities contribute to the breakdown of esters in the environment. Isolated enzymes from various microbial strains have demonstrated the ability to degrade polyesters, indicating a similar potential for the breakdown of simpler esters. Microbial consortia, or communities of different microorganisms, often exhibit enhanced degradation capabilities. This is because different species may work in concert, with one organism potentially breaking down the initial ester and others consuming the resulting alcohol and fatty acid, driving the degradation process forward.

In the degradation of more complex polyesters, synergistic action between different enzymes has been observed. For instance, the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) can be enhanced by the combined action of a PET hydrolase and a secondary enzyme that breaks down the initial degradation products. While this compound is not a polymer, in natural environments where it may be sorbed to complex organic matter, a similar synergistic enzymatic attack by a consortium of microorganisms could be necessary for its efficient removal.

Factors Influencing Biodegradation Kinetics

The rate at which this compound biodegrades is not constant but is influenced by a variety of environmental and molecular factors.

The activity of esterase enzymes is highly dependent on environmental conditions. Key parameters include:

Temperature: Each enzyme has an optimal temperature range for activity. For many microbial lipases and cutinases, this range is typically between 30°C and 50°C.

pH: The pH of the surrounding environment significantly impacts enzyme structure and function. Most esterases function optimally in a neutral to slightly alkaline pH range (pH 7-9).

Moisture: Water is essential for the hydrolytic cleavage of the ester bond. Therefore, biodegradation rates are generally higher in moist or aquatic environments.

Changes in these parameters can drastically alter the rate of enzymatic degradation of esters like this compound in the environment.

The molecular structure of an ester plays a crucial role in its susceptibility to enzymatic attack. For a simple ester like this compound, the length of the alcohol and fatty acid chains can influence the rate of hydrolysis. While specific data for this compound is limited, general trends in ester biodegradation suggest that both very short and very long chain lengths can sometimes result in slower degradation compared to medium-chain esters.

Furthermore, the physical accessibility of the ester to microbial enzymes is critical. In soil and sediment, this compound may become adsorbed to organic matter or clay particles, potentially reducing its bioavailability and slowing its degradation rate. The presence of surfactants or emulsifying agents in the environment can increase the surface area of insoluble esters, making them more accessible to enzymatic action.

Influence of Ionic and Organic Environmental Factors on Enzyme Stability and Efficacy

The stability and catalytic efficacy of enzymes responsible for ester degradation, such as lipases, are profoundly dependent on the surrounding environmental conditions. Ionic factors, primarily pH, and the presence of organic compounds like solvents can either enhance or inhibit enzymatic activity, thereby controlling the rate of biodegradation.

Influence of pH and Temperature: Enzyme activity is highly sensitive to pH and temperature. Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. For instance, a lipase (B570770) from Candida viswanathii shows maximal activity at an acidic pH of 3.5 and is most active at 40°C. acs.org Its stability is also greatest in the pH range of 4.0 to 5.0. acs.org Conversely, a lipase from Anoxybacillus flavithermus HBB 134 functions optimally at an alkaline pH of 9.0 and a higher temperature of 50°C. tidjma.tn This enzyme demonstrates remarkable stability, retaining over 94% of its activity in a broad pH range from 6.0 to 11.0 after 24 hours. tidjma.tn These variations highlight the diversity of microbial enzymes and their adaptation to specific environmental niches.

Table 1: Influence of pH and Temperature on Lipase Activity

Enzyme Source Optimal pH Optimal Temperature (°C) Reference
Candida viswanathii 3.5 40 acs.org
Lactobacillus plantarum 5.5 30 numberanalytics.com
Unspecified Yeast (SG 1.2) 6.0 35 acs.org

Influence of Organic Solvents: The presence of organic solvents can significantly impact lipase stability and activity. Generally, polar organic solvents tend to decrease enzyme activity, a phenomenon often attributed to the stripping of essential water from the enzyme's surface. rsc.org However, some lipases exhibit considerable tolerance. For example, the lipase from C. viswanathii remains highly active in the presence of various organic solvents, retaining over 80% of its activity in DMSO, methanol, ethanol, and acetone, among others. acs.org In contrast, nonpolar solvents may induce excessive rigidity in the enzyme's structure, which can also affect its catalytic efficiency. rsc.org The choice of solvent can also influence the selectivity of the enzyme. For example, using hydrophilic solvents like tert-butanol (B103910) can improve the 1,3-positional selectivity of Lipozyme TL IM in the synthesis of 1,3-diolein. rsc.org

Table 2: Stability of Candida viswanathii Lipase in Organic Solvents

Organic Solvent Remaining Activity (%) Reference
DMSO >80 acs.org
Methanol >80 acs.org
Acetonitrile >80 acs.org
Ethanol >80 acs.org
Acetone >80 acs.org
1-Propanol >80 acs.org
Isopropanol >80 acs.org

Bioremediation Strategies and Green Chemistry Principles

The inherent biodegradability of esters like this compound underpins strategies for environmental remediation and aligns with the principles of green chemistry.

Bioremediation Strategies: Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For soils and water contaminated with esters, several strategies can be employed. These techniques are broadly classified as in situ (treating the contamination in place) and ex situ (excavating and treating the contaminated material elsewhere). frontiersin.orgfrontiersin.org

Biostimulation: This in situ approach involves stimulating the existing indigenous microbial populations by adding nutrients (like nitrogen and phosphorus), oxygen, or other growth-limiting substances to accelerate the degradation of contaminants. frontiersin.orgresearchgate.net Optimizing conditions such as pH and moisture is also a key part of biostimulation. frontiersin.org

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms (or consortia of microorganisms) with potent ester-degrading capabilities to a contaminated site. frontiersin.orgtaylorfrancis.com This is particularly useful when the native microbial population lacks the ability to degrade the specific contaminant efficiently. researchgate.net

Bioslurry Reactors: An ex situ technique where contaminated soil is excavated and mixed with water and other additives in a reactor. taylorfrancis.comscielo.br This creates an ideal environment for microbial activity by controlling parameters like pH, temperature, and nutrient levels, leading to high degradation rates for pollutants like phthalate (B1215562) esters. taylorfrancis.com

Green Chemistry Principles: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis and degradation of this compound can be viewed through this lens.

Use of Renewable Feedstocks: this compound is synthesized from lauric acid and tridecyl alcohol. Lauric acid is a fatty acid that can be sourced from renewable vegetable oils, such as coconut or palm kernel oil. psu.edursc.org Utilizing biomass-derived materials instead of petrochemical feedstocks is a core principle of green chemistry. bohrium.com

Catalysis: The use of biocatalysts, such as immobilized lipases, for ester synthesis represents a significant green alternative to traditional chemical methods that often require harsh conditions and strong acid catalysts like sulfuric acid. acs.orgresearchgate.netresearchgate.net Enzymatic catalysis occurs under mild conditions (neutral pH, lower temperatures), is highly specific (reducing by-products), and the enzymes can often be reused, minimizing waste. acs.orgmdpi.com

Atom Economy and Safer Solvents: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is known as atom economy. sophim.com Lipase-catalyzed esterification can achieve high yields and can often be performed in solvent-free systems, which eliminates the need for potentially hazardous organic solvents and simplifies product purification. acs.orgacs.orgresearchgate.net

By embracing enzymatic processes for both synthesis and degradation, the lifecycle of esters like this compound can be managed in a more sustainable and environmentally responsible manner. solubilityofthings.comnih.gov

Applications in Materials Science and Engineering Based on Chemical Functionality

Lubricant Systems: Formulation Science and Tribological Performance

Esters like tridecyl laurate are integral to the formulation of modern lubricants, particularly where biodegradability and specific tribological properties are required.

Development of Bio-based and Bio-derived Ester Lubricants

The push for environmentally sustainable alternatives to traditional petroleum-based lubricants has driven significant research into bio-based options. researchgate.net Vegetable oils and their derivatives, such as fatty acid esters like this compound, are at the forefront of this development. researchgate.net These esters are synthesized by reacting fatty acids, often sourced from renewable plant oils, with alcohols of either petrochemical or biological origin. researchgate.net This process allows for the creation of a wide spectrum of synthetic esters with tailored physicochemical properties suitable for high-performance industrial lubricants. researchgate.net

Bio-based lubricants offer inherent advantages such as good lubricity, high flash points, low volatility, and high biodegradability. stle.orgmdpi.com For instance, esters derived from vegetable oils can be chemically modified to enhance their performance, making them suitable for applications like hydraulic fluids. researchgate.netmytribos.org The development of these lubricants focuses on optimizing production processes, often through methods like two-stage transesterification, and improving properties such as thermal and oxidative stability, which can be a challenge due to the presence of unsaturated fatty acids. mdpi.com

Role of Estolide Compounds as Biodegradable Base Oils

Estolides represent an advanced class of bio-based lubricant base oils, created by forming oligomeric esters from fatty acids. stle.orgusda.gov This is achieved by linking the carboxylic acid group of one fatty acid to a site of unsaturation on another. stle.org The resulting structure, featuring secondary ester linkages, imparts significantly greater hydrolytic and oxidative stability compared to simple vegetable oils and their primary esters. stle.orgusda.govbiosynthetic.com

Research initiated by the Agricultural Research Service (ARS) has shown that estolides, derived from sources like high-oleic soybeans and castor oil, exhibit performance that is comparable or even superior to conventional petroleum-based oils. usda.gov They maintain good performance at very low temperatures, with pour points ranging from -22 to -52 degrees Celsius, and show excellent cleanliness in engine tests. usda.gov

While simple esters like this compound serve as effective lubricant components, estolides offer a more robust base stock. The key difference lies in the oligomeric nature of estolides, which enhances properties like viscosity index and thermal stability. researchgate.nettandfonline.com For example, oleic-decanoic estolides have pour points of -39°C and high rotating pressure vessel oxidation test (RPVOT) times, indicating superior stability. stle.org The unique structure of estolides provides a balance of biodegradability and high performance that is difficult to achieve with many simple esters alone. lube-media.com

Polymeric Materials: Plasticization and Property Modification

This compound's molecular structure allows it to function as a plasticizer, modifying the physical properties of polymeric materials to improve their flexibility and processing characteristics.

Mechanism of Plasticizer Interaction with Polymer Matrices

Plasticizers are additives that increase the flexibility and durability of a polymer. scielo.br The primary mechanism involves the plasticizer molecules embedding themselves between the polymer chains. specialchem.comkinampark.com This spacing increases the "free volume" and reduces the intermolecular forces, such as van der Waals forces, that hold the polymer chains together in a rigid structure. specialchem.comkinampark.com

For effective plasticization, the polarity of the plasticizer and the polymer must be compatible. specialchem.com Esters like this compound, with their polar ester groups and nonpolar alkyl chains, can interact effectively with polar polymers like polyvinyl chloride (PVC). The polar groups of the plasticizer interact with the polar sites on the polymer, while the nonpolar chains shield the polymer chains from each other. kinampark.commdpi.com This lubrication at a molecular level allows the polymer chains to move past one another more easily, resulting in increased flexibility and reduced brittleness. specialchem.comresearchgate.net The gel theory of plasticization suggests that this interaction creates a loosely held 3D network, which allows the material to flex under stress. kinampark.com

Influence on Polymer Glass Transition Temperatures and Mechanical Properties

A key effect of a plasticizer is the reduction of the polymer's glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By disrupting the intermolecular forces between polymer chains, plasticizers like this compound increase chain mobility, which lowers the energy required for the chains to move, thereby lowering the Tg. mdpi.commdpi.com For example, adding various bio-based plasticizers to PVC can lower its Tg from 81°C to a range of 62-65°C. scielo.br In another study, incorporating a bio-plasticizer into PVC reduced the Tg from 92.8°C to as low as 23.5°C, depending on the concentration. mdpi.com

This change in Tg is directly linked to modifications in mechanical properties. The addition of a plasticizer typically leads to:

Decreased Tensile Strength and Elastic Modulus: As the polymer becomes softer and less rigid, its resistance to tensile stress and its stiffness decrease. upv.es

Increased Elongation at Break: The increased flexibility allows the material to stretch more before fracturing. researchgate.netupv.es

Research on various ester plasticizers in PVC has demonstrated these effects. For instance, increasing the amount of an epoxidized fatty acid ester plasticizer in PVC leads to a marked decrease in tensile strength and elastic modulus, while significantly increasing the elongation at break. upv.es The choice and concentration of the plasticizer allow for the fine-tuning of these properties to meet the requirements of specific applications, such as flexible tubing or cable insulation. mdpi.com

The following table summarizes the effect of different plasticizer concentrations on the mechanical properties of PVC.

Plasticizer SystemPlasticizer Content (phr)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)
Unplasticized PVC081-
PVC + Bio-plasticizer Blend 14062-65-
Unplasticized PVC092.8-
PVC + Bio-plasticizer 15023.5-
PVC + Bio-plasticizer 13047.844.3
PVC + Epoxidized Fatty Acid Ester30-~20
PVC + Epoxidized Fatty Acid Ester100-~10
Data compiled from studies on PVC plasticization. scielo.brmdpi.comupv.es

Q & A

Q. How can microfluidic platforms optimize this compound’s encapsulation efficiency in lipid nanoparticles?

  • Methodological Answer : Design a droplet-based microfluidic system (channel width: 50 µm) to control nanoprecipitation. Tune flow-focusing ratios (aqueous:organic phase = 3:1) and characterize particles via DLS (PDI <0.2) and TEM . Compare encapsulation efficiency (UV-Vis at λmax 280 nm) against bulk methods and model diffusion kinetics using Fick’s law .

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